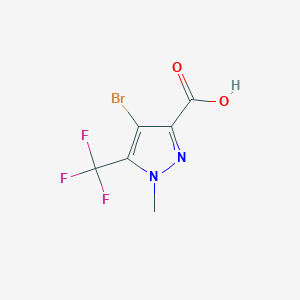

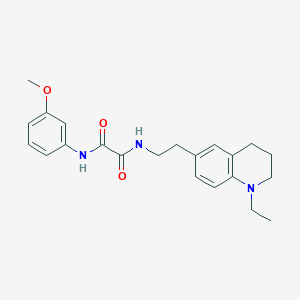

![molecular formula C24H26N4O2S B2571935 2-[(2-sec-butyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-ethylphenyl)acetamide CAS No. 1023505-84-1](/img/structure/B2571935.png)

2-[(2-sec-butyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-ethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C24H26N4O2S. The exact structure would be determined by the arrangement of these atoms and the bonds between them.Applications De Recherche Scientifique

Overview of Quinazoline Derivatives

Quinazoline and its derivatives have been a focal point in medicinal chemistry due to their broad spectrum of biological activities. The quinazoline scaffold, a heterocyclic compound, constitutes an important class of fused heterocycles present in over 200 naturally occurring alkaloids. Their structural stability and the capacity to introduce various bioactive moieties make them potent medicinal agents. Quinazoline derivatives have shown antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Solubility remains a challenge in drug formulation, highlighting the importance of bioavailability for combating antibiotic resistance (Tiwary et al., 2016).

Quinazoline Derivatives in Optoelectronic Materials

Extensive research has been conducted on quinazoline derivatives for their application in electronic devices, including luminescent elements and photoelectric conversion elements. These derivatives are valuable in creating novel optoelectronic materials due to their electroluminescent properties. Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems has led to materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, showing significant potential in optoelectronics and sensor applications (Lipunova et al., 2018).

Biomedical Applications

The pseudothiourea pharmacophore, often integrated with quinazoline derivatives, exhibits diverse biological activities, including antihypertensive and diuretic effects. These compounds, due to their significant herbicidal properties and effects on thermoregulation and appetite in animals, demonstrate the chemical versatility and wide application range of quinazoline derivatives in biomedical fields (Hsu et al., 2005).

Anti-Colorectal Cancer Activity

Quinazoline compounds have shown efficacy against colorectal cancer by inhibiting the growth of cancer cells through modulation of gene and protein expression involved in cancer progression. This includes targeting receptor tyrosine kinases, epidermal growth factor receptors, and various proteins implicated in the apoptotic pathways. These findings underscore the potential of quinazoline nucleus for developing new anti-colorectal cancer agents (Moorthy et al., 2023).

Safety and Hazards

Propriétés

IUPAC Name |

2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2S/c1-4-15(3)21-23(30)28-22(27-21)18-8-6-7-9-19(18)26-24(28)31-14-20(29)25-17-12-10-16(5-2)11-13-17/h6-13,15,21H,4-5,14H2,1-3H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPDAACFRMQTBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(butan-2-yl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2571855.png)

![2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2571856.png)

![4-bromo-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2571861.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571865.png)

![3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2571866.png)

![1-[3-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2571868.png)

![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2571869.png)

![4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile](/img/structure/B2571870.png)